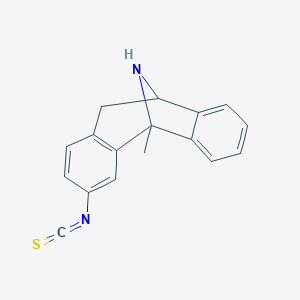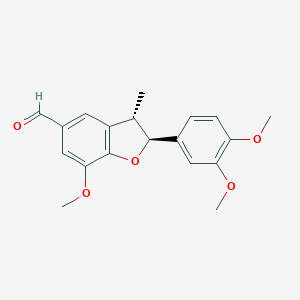
L-Thréonolactone
Vue d'ensemble
Description
L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.
Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Formation osseuse et traitement de l'ostéoporose
L-Thréonolactone a été identifié comme un composé capable de stimuler les activités de formation osseuse. Dans une étude portant sur le Spilanthes acmella, des dérivés de la this compound ont montré des résultats prometteurs pour l'amélioration de l'activité de la phosphatase alcaline (ALP) et de la minéralisation dans les lignées cellulaires MC3T3-E1 . Cela suggère son application potentielle dans le traitement de l'ostéoporose, une affection caractérisée par une diminution de la densité minérale osseuse et un risque accru de fractures.
Propriétés antioxydantes et protection cellulaire
L'autoxydation de l'acide L-ascorbique dans le méthanol a conduit à la formation de this compound, indiquant son rôle de produit d'oxydation mineur . Ce processus suggère les propriétés antioxydantes du composé, qui pourraient être exploitées pour protéger les cellules du stress oxydatif, un facteur de nombreuses maladies chroniques.
Secteur biomédical et potentiel thérapeutique
This compound est reconnu pour son potentiel thérapeutique dans le secteur biomédical. Il a été observé qu'il pouvait gérer une gamme de problèmes de santé, notamment le diabète, les troubles cardiovasculaires et les maladies neurodégénératives . Son rôle de précurseur dans la synthèse d'agents pharmacologiques pour lutter contre ces affections en fait un composé précieux en chimie médicinale.
Synthèse de la vitamine C
This compound sert de précurseur à la synthèse de l'acide L-ascorbique, un nutriment essentiel connu sous le nom de vitamine C . Cette application est cruciale car la vitamine C joue un rôle important dans diverses fonctions corporelles, notamment la formation du collagène, l'absorption du fer et le maintien du cartilage, des os et des dents.
Mécanisme D'action
Target of Action
L-Threonolactone, also known as L-Threonic acid-1,4-lactone or (3R,4S)-3,4-dihydroxyoxolan-2-one, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity.
Mode of Action
The compound interacts with its targets primarily through the inhibition of DNA synthesis and the induction of apoptosis . This means that L-Threonolactone interferes with the replication of cancer cells, preventing their proliferation, and triggers programmed cell death, reducing the number of cancer cells.
Biochemical Pathways
L-Threonolactone affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cancer cells from dividing and multiplying. By inducing apoptosis, it triggers the self-destruction of the cancer cells, reducing their number. The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The result of L-Threonolactone’s action is broad antitumor activity against indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it can effectively reduce the number of cancer cells and slow the progression of the disease.
Analyse Biochimique
Biochemical Properties
L-Threonolactone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The anticancer mechanisms of L-Threonolactone rely on the inhibition of DNA synthesis and the induction of apoptosis
Cellular Effects
It is known to have antitumor activity, suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of L-Threonolactone involves its role as a purine nucleoside analog. It exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis
Metabolic Pathways
It is known to be a purine nucleoside analog, suggesting it may play a role in purine metabolism
Propriétés
IUPAC Name |
(3R,4S)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369232 | |
| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21730-93-8 | |
| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Threonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


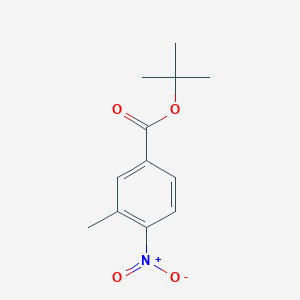
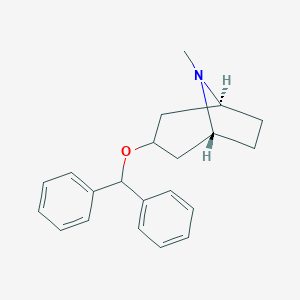

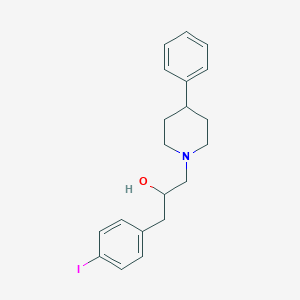
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
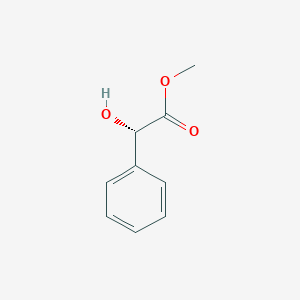
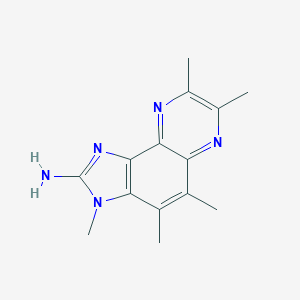
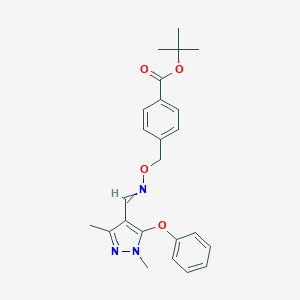
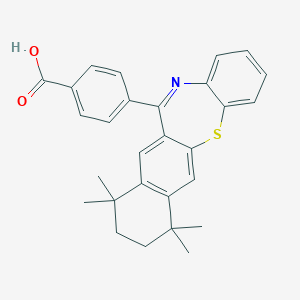

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
